3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
Description
Properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-5-1-3-11(7-13)9-17-10-12(8-16-17)4-2-6-15/h1,3,5,7-8,10H,2,4,6,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCPQRBTURRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is commonly synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the pyrazol-4-yl moiety can be constructed by reacting hydrazine derivatives with α,β-unsaturated ketones or β-ketoesters under acidic or basic conditions. This step establishes the heterocyclic core necessary for further functionalization.
N-(3-Fluorobenzyl) Substitution
The 1-position of the pyrazole is alkylated with a 3-fluorobenzyl halide (commonly 3-fluorobenzyl bromide or chloride) under nucleophilic substitution conditions. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic benzyl halide, typically in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. This step installs the 3-fluorophenylmethyl substituent critical for the compound's activity profile.
Introduction of the Propan-1-amine Side Chain
The 4-position of the pyrazole ring is functionalized with a propan-1-amine group. This can be achieved by several routes:
- Direct substitution if a suitable leaving group is present at the 4-position.
- Reductive amination of a pyrazol-4-carbaldehyde intermediate with 3-aminopropane or its protected derivatives.
- Nucleophilic substitution of a halogenated propyl derivative with the pyrazol-4-amine.
The propan-1-amine chain can also be introduced via Michael addition or other carbon–carbon bond-forming reactions followed by amination.
Representative Synthetic Route (Hypothetical Example Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-ketoester, reflux in ethanol | Formation of 1H-pyrazol-4-yl core |
| 2 | N-Alkylation | 3-fluorobenzyl bromide, K2CO3, DMF, 25°C | N-(3-fluorobenzyl)-1H-pyrazol-4-yl intermediate |
| 3 | Side chain introduction | Reductive amination with 3-aminopropanal or substitution with 3-bromopropylamine, NaBH4 or base, solvent: ethanol or DMF | Final product: 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine |
Detailed Research Findings
Reagent Selection: Alkylation of pyrazole nitrogen is efficiently carried out using 3-fluorobenzyl halides under mild base conditions to avoid side reactions or overalkylation. Potassium carbonate is preferred for its mildness and compatibility with polar aprotic solvents.
Reaction Conditions: Room temperature alkylation in DMF or DMSO provides good yields and selectivity. Elevated temperatures may lead to decomposition or side products.
Purification: The final amine product is typically purified by column chromatography or recrystallization. The presence of the fluorine atom allows for characterization by ^19F NMR, aiding in purity assessment.
Yields: Literature reports for similar pyrazole derivatives show yields ranging from 50% to 85% depending on the step and conditions used.
Analytical Data: Molecular weight 233.28 g/mol, molecular formula C13H16FN3, consistent with the expected structure. SMILES notation: NCCCc1cnn(Cc2cccc(F)c2)c1.
Comparative Table of Preparation Methods
| Method | Key Reaction | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Direct N-alkylation of pyrazole | Pyrazole + 3-fluorobenzyl halide | Simple, straightforward | Requires pure pyrazole intermediate | 70-85% |
| Reductive amination for side chain | Pyrazol-4-carbaldehyde + 3-aminopropanal + NaBH4 | High selectivity | Requires aldehyde intermediate | 60-75% |
| Nucleophilic substitution of halogenated propylamine | Pyrazol-4-amine + 3-bromopropylamine | Direct amination | Possible side reactions | 50-70% |
Chemical Reactions Analysis
Types of Reactions
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study synthesized several 1,3,4-trisubstituted pyrazole derivatives, including the target compound, and screened them for cytotoxicity against tumor cell lines at concentrations of M. The results demonstrated that these compounds could inhibit tumor growth effectively, suggesting their potential as anticancer agents .
Inhibition of Protein Kinases:
The compound has been investigated for its ability to inhibit specific protein kinases, which play critical roles in cellular signaling pathways related to cancer and other diseases. Inhibitors targeting these kinases can lead to the development of novel anticancer therapies. The structure of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine allows for interactions with the ATP-binding sites of kinases, making it a candidate for further development in this area .
Biochemical Applications
Neurotransmitter Modulation:
Studies have suggested that pyrazole derivatives can influence neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This modulation is crucial for developing treatments for neuropsychiatric disorders such as depression and anxiety . The specific structural features of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine may enhance its efficacy in this regard.
Anti-inflammatory Properties:
The compound has also been evaluated for its anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property positions 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine as a potential therapeutic agent in treating conditions characterized by chronic inflammation .
Pharmacological Insights
Pharmacokinetics and Toxicology:
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is essential for assessing its therapeutic viability. Preliminary studies suggest favorable pharmacokinetic profiles; however, detailed toxicological assessments are required to ensure safety in clinical applications .
Case Studies:
Several case studies have documented the successful synthesis and application of similar pyrazole compounds in clinical settings. For instance, a derivative was used in a clinical trial targeting specific cancer types, demonstrating promising results in terms of efficacy and safety profiles. These findings underscore the importance of continued research into the therapeutic potential of compounds like 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine .
Mechanism of Action
The mechanism of action of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Pyrazole Amines
a. 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1240579-69-4)
- Structure : Differs by a chloro substituent at the 3-position and fluorine at the 4-position on the benzyl group.
- Molecular Weight : 225.65 g/mol vs. 219.25 g/mol (target compound).
b. 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2)
- Structure : Features a 3-fluoro-4-methylphenyl group and an additional phenyl substituent on the propane chain.
- Molecular Weight : 243.32 g/mol.
- Impact : The methyl group enhances lipophilicity, while the extra phenyl moiety may introduce π-π stacking interactions in biological targets .
Pyrazole Amines with Heterocyclic Modifications
a. 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine (S8F)
b. 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Structure : Substitutes the benzyl group with a trifluoromethyl-pyrazole moiety.
- Molecular Weight : 233.24 g/mol.
Halogenated Pyrazole Derivatives
a. N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine (3c)
- Structure : Contains a 4-chlorophenyl group on the pyrazole and a Schiff base (–CH=N–) linker.
- Spectroscopy : IR C=N stretch at 1664 cm⁻¹ vs. typical amine signals (e.g., N–H ~3300 cm⁻¹ in target compound).
- Impact : The Schiff base reduces amine reactivity, which may limit bioavailability compared to the primary amine in the target .
b. N-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine (3h)
Physicochemical and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | 219.25 | 3-Fluorobenzyl, propan-1-amine | Moderate lipophilicity, primary amine reactivity |
| 1-[(3-Cl-4-F-phenyl)methyl]-1H-pyrazol-4-amine | 225.65 | 3-Cl, 4-F benzyl | Increased steric bulk, electron-withdrawing |
| S8F | 311.36 | Pyrimidinylmethyl-imidazole | Enhanced polarity, hydrogen-bonding capacity |
| 3-[3-(CF₃)-1H-pyrazol-1-yl]propan-1-amine | 233.24 | Trifluoromethyl-pyrazole | High metabolic stability, electronegative |
| 3c (4-Cl-phenyl Schiff base) | 285.74 | 4-Cl-phenyl, Schiff base | Reduced amine reactivity, potential instability |
Biological Activity
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components. It consists of a pyrazole ring substituted with a 3-fluorophenyl group and a propan-1-amine chain. The molecular formula is C12H14FN3, and it has unique properties that contribute to its biological activity.
The biological activity of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of various kinases, particularly those involved in inflammatory pathways.
Inhibition of p38 MAP Kinase
One significant area of study is the inhibition of p38 MAP kinase, an important enzyme in the inflammatory response. Compounds structurally related to 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine have shown selective inhibition of this kinase, leading to reduced inflammatory cytokine production. For instance, a related compound demonstrated high selectivity for p38 MAP kinase, which was confirmed through X-ray crystallography that revealed critical interactions within the ATP binding pocket .
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Potential activity against various bacterial strains.
- Cytotoxicity : Evaluated against cancer cell lines.
Case Studies and Experimental Data
Research studies have provided insights into the efficacy and safety profile of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine. Below is a summary of findings from various studies:
Pharmacokinetics
Understanding the pharmacokinetics of 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, which are essential for oral bioavailability.
Q & A
Q. Q1: What are the optimal synthetic routes for 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine, and how do reaction conditions influence yield?
A: The synthesis of pyrazole-amine derivatives typically involves multi-step protocols. For example:
- Key steps : (1) Coupling of halogenated pyrazole intermediates (e.g., 4-iodo-pyrazole) with amines under Ullmann-type conditions using cesium carbonate and copper(I) bromide as catalysts. (2) Purification via gradient chromatography (e.g., ethyl acetate/hexane) to isolate the amine product .
- Yield optimization : Lower yields (~17%) are observed in coupling reactions at 35°C over 48 hours, suggesting elevated temperatures or alternative catalysts (e.g., palladium-based systems) may improve efficiency .
Q. Q2: How can NMR spectroscopy and HRMS be utilized to confirm the structural integrity of this compound?
A:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm for pyrazole and fluorophenyl groups) and aliphatic protons (δ 2.0–3.5 ppm for the propan-1-amine chain). Discrepancies in splitting patterns may indicate impurities or regiochemical errors .
- HRMS : A molecular ion peak at m/z matching [M+H]+ (calculated for C₁₃H₁₅FN₄) confirms the molecular formula. Deviations >5 ppm suggest incomplete purification or degradation .
Q. Q3: What preliminary biological screening methods are recommended for assessing this compound’s activity?
A:
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing pyrazole derivatives with known activity .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarity to bioactive pyrazole-amines .
Advanced Research Questions
Q. Q4: How can computational methods (DFT, molecular docking) predict the reactivity and target interactions of this compound?
A:
- DFT studies : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s nitrogen atoms often act as hydrogen-bond acceptors .
- Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Validate with experimental binding data from analogous compounds .
Q. Q5: What strategies resolve synthetic challenges in introducing the 3-fluorophenylmethyl group without side reactions?
A:
Q. Q6: How do crystallographic studies inform the conformational stability of this compound?
A: Single-crystal X-ray diffraction reveals:
- Intermolecular interactions : Hydrogen bonds (N–H⋯N, C–H⋯O) stabilize supramolecular chains, as seen in related pyrazole-amine structures .
- Torsional angles : The fluorophenyl group’s dihedral angle relative to the pyrazole ring affects binding pocket compatibility .
Q. Q7: What analytical techniques differentiate between polymorphic forms of this compound?
A:
- PXRD : Compare diffraction patterns to reference data for known polymorphs.
- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) unique to each form .
Q. Q8: How can metabolic stability be assessed in vitro for this compound?
A:
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition : Screen against major isoforms (e.g., CYP3A4) using fluorogenic substrates .
Methodological Considerations
Q. Q9: What precautions are critical when handling fluorinated pyrazole-amines in the lab?
A:
Q. Q10: How to address discrepancies between computational predictions and experimental bioactivity data?
A:
- Re-evaluate force fields : Adjust parameters in docking simulations to account for fluorine’s electronegativity.
- Solvent effects : Include explicit solvent molecules (e.g., water) in MD simulations to mimic physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
